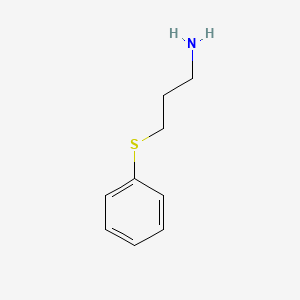
1-Propanamine, 3-(phenylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of 1-Propanamine, 3-(phenylthio)- derivatives has been explored through various synthetic routes, including reductive amination, Michael addition, and Grignard reactions. For instance, a novel synthesis of (1R,2S)- and (1S,2S)-1-phenyl-1,2-propanediamines, which could be related to the synthetic approach for derivatives of 1-Propanamine, 3-(phenylthio)-, involves highly regioselective and stereospecific opening of chiral aziridines (Hayashi et al., 1981).
Molecular Structure Analysis
The molecular structure of 1-Propanamine, 3-(phenylthio)- derivatives has been elucidated through various analytical techniques, including X-ray crystallography and NMR spectroscopy. Coordination networks with flexible ligands based on silver(I) salts of 1,3-bis(phenylthio)propane showcase the complex structural arrangements these compounds can adopt (Awaleh et al., 2005).
Chemical Reactions and Properties
1-Propanamine, 3-(phenylthio)- and its derivatives participate in various chemical reactions, reflecting their diverse chemical properties. The presence of the phenylthio group influences reactivity, enabling selective transformations. The synthesis and characterization of complexes with 1,3-bis(phenylthio)propane demonstrate the chemical versatility and reactivity of these compounds in coordination chemistry (Awaleh et al., 2008).
Wissenschaftliche Forschungsanwendungen
Chromatographic and Spectral Analysis :
- 1-Propanamine derivatives, including 1-Propanamine, 3-(phenylthio)-, are analyzed using liquid chromatography and mass spectrometry. These methods are important for distinguishing between similar compounds, particularly in forensic contexts (Deruiter, Clark, & Noggle, 1990).
Synthesis and Chemical Transformation :
- 1-Propanamine, 3-(phenylthio)-, can be involved in various chemical transformations. For example, α-Phenylthio secondary propanamides are converted stereospecifically into different chemical structures, demonstrating the compound's utility in synthetic chemistry (Maguire, Murphy, Schaeffer, & Ferguson, 1995).
Pharmacokinetics and Metabolism Studies :
- Research includes studying the pharmacokinetics and metabolism of compounds similar to 1-Propanamine, 3-(phenylthio)-, to understand their behavior in biological systems, which is crucial for developing therapeutic applications (Wu et al., 2006).
Molecular Docking Studies :
- Molecular docking studies involving compounds like 1-Propanamine, 3-(phenylthio)-, provide insights into their potential interactions with biological targets, which is important for drug discovery (Resmi et al., 2016).
Development of Analytical Methods :
- The development of analytical methods for the detection and quantification of compounds structurally related to 1-Propanamine, 3-(phenylthio)-, is significant for both clinical and forensic toxicology (Bykov et al., 2017).
Synthetic Applications in Organic Chemistry :
- 1-Propanamine, 3-(phenylthio)-, and related compounds are used in organic chemistry for synthesizing various functionalized molecules, demonstrating their versatility in chemical synthesis (Chen, Zhao, Lu, & Cohen, 2006).
Safety and Hazards
Wirkmechanismus
Target of Action
Phenylthiopropylamine primarily targets Trypsin-1 and Trypsin-2 . Trypsin is a serine protease found in the digestive system where it breaks down proteins. It plays a crucial role in numerous biological processes, including digestion and regulation of cellular functions .
Mode of Action
It is known to interact with its targets, trypsin-1 and trypsin-2 . The compound may bind to the active site of these enzymes, potentially altering their function .
Result of Action
Given its interaction with trypsin enzymes, it may influence processes regulated by these enzymes, potentially affecting protein digestion and cellular functions .
Eigenschaften
IUPAC Name |
3-phenylsulfanylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJESCJCYQFZYDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00942193 |
Source


|
| Record name | 3-(Phenylsulfanyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00942193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2015-09-0 |
Source


|
| Record name | Phenylthiopropylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002015090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Phenylsulfanyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00942193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the mechanism of action of Phenylthiopropylamine (PTPA) as an antitumor agent?
A1: While the exact mechanism is not fully elucidated in the provided research [], PTPA has been shown to inhibit the enzyme copper-zinc superoxide dismutase []. This enzyme plays a role in protecting cells from oxidative damage. By inhibiting this enzyme, PTPA might induce oxidative stress in tumor cells, leading to cell death. Further research is needed to confirm this hypothesis and explore other potential mechanisms.
Q2: How does the structure of Phenylthiopropylamine (PTPA) contribute to its antitumor activity compared to its analog Phenylthioethylamine (PTEA)?
A2: The research indicates that PTPA exhibits higher cytotoxicity against various tumor cell lines (P388, L1210, and B16) compared to PTEA []. This suggests that the additional methylene group in the alkyl chain of PTPA might contribute to enhanced interaction with its biological target(s), leading to greater potency. This structure-activity relationship highlights the importance of the alkyl chain length for the activity of phenylthioalkylamines. Further studies exploring modifications to the phenylthio group and its substitution patterns could provide valuable insights into the pharmacophore of this class of compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



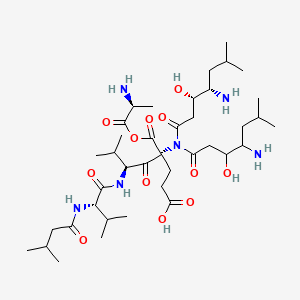
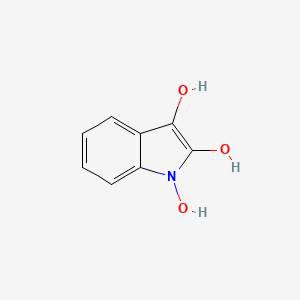
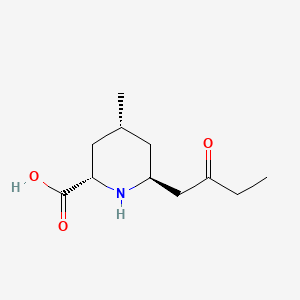
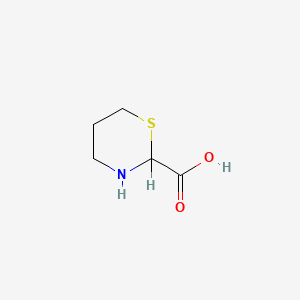
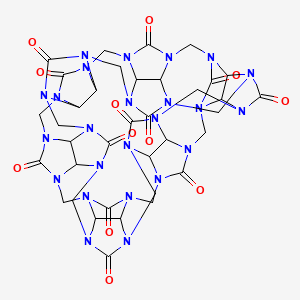
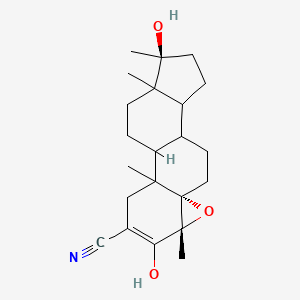
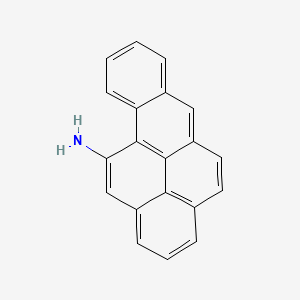
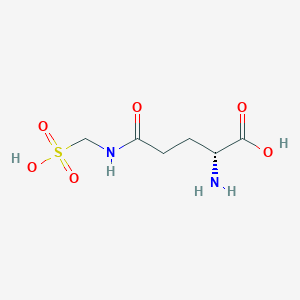
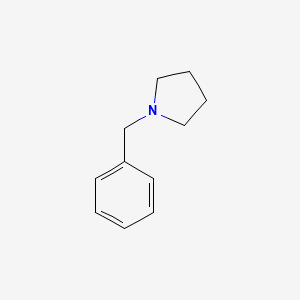
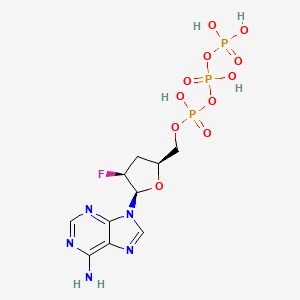
![4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane](/img/structure/B1219473.png)
